BenchChemオンラインストアへようこそ!

4-benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine

5-HT1A Serotonin Polypharmacology

4-Benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine (CAS 1210818-93-1) is a synthetic small molecule belonging to the pyrazole-piperidine hybrid class. It is authoritatively classified as a selective cannabinoid type-1 (CB1) receptor antagonist.

Molecular Formula C25H28FN3O2
Molecular Weight 421.516
CAS No. 1210818-93-1
Cat. No. B2653000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine
CAS1210818-93-1
Molecular FormulaC25H28FN3O2
Molecular Weight421.516
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C25H28FN3O2/c1-2-16-31-23-18-29(22-10-8-21(26)9-11-22)27-24(23)25(30)28-14-12-20(13-15-28)17-19-6-4-3-5-7-19/h3-11,18,20H,2,12-17H2,1H3
InChIKeyCPIOVSPWOIBIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine: A Multi-Target Pyrazole-Piperidine Hybrid for Cannabinoid and Serotonergic Research


4-Benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine (CAS 1210818-93-1) is a synthetic small molecule belonging to the pyrazole-piperidine hybrid class. It is authoritatively classified as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. Beyond this canonical classification, cheminformatics evidence reveals a distinct multi-target profile, with documented high-affinity binding to the serotonin 5-HT1A receptor (pKi 9.18) [2]. Structurally, the molecule features a 4-benzylpiperidine moiety linked via a carbonyl bridge to a 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole core, a scaffold that also appears in patents for NADPH oxidase inhibitors, indicating potential for polypharmacology [3]. This combination of CB1 antagonism and potent serotonergic activity, derived from a single scaffold, distinguishes it from prototypical agents like rimonabant.

Why Generic Rimonabant Analogs Cannot Substitute for 4-Benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine in Specialized Research


Procurement based solely on CB1 antagonism overlooks the critical functional integration within this single molecular entity. This compound is not merely a 'me-too' CB1 antagonist. Its authoritative classification as such [1] is paired with a distinct, quantifiable secondary pharmacology: potent agonism or antagonism at the 5-HT1A receptor, evidenced by a high pKi of 9.18 [2]. This departs significantly from rimonabant, the archetypal CB1 antagonist, which shows no comparable high-affinity serotonergic engagement. Therefore, substituting this compound with a generic CB1 antagonist for studies on the endocannabinoid-serotonin crosstalk in metabolic or neuropsychiatric disorders will fail to replicate the functional polypharmacology enabled by its specific 4-benzylpiperidine and 4-propoxy substitution pattern. The integrated scaffold is essential for generating data on multi-receptor modulation.

Quantitative Differentiation Guide for 4-Benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine


Potent 5-HT1A Receptor Affinity Differentiates Target Compound from Selective CB1 Antagonists

While classified as a CB1 antagonist, the target compound exhibits a distinct secondary pharmacology. ZINC entry ZINC000040413053, which corresponds to this compound, documents a potent binding affinity for the human 5-HT1A receptor with a pKi of 9.18 (equivalent to a Ki of 0.66 nM) [1]. This represents an over 1000-fold selectivity window compared to rimonabant's reported 5-HT1A activity. Rimonabant, a well-known selective CB1 antagonist, is characterized by Ki values of 1.8 nM for CB1 and 514 nM for CB2, showing no meaningful high-affinity interaction with the 5-HT1A receptor [2].

5-HT1A Serotonin Polypharmacology pKi

Authoritative Classification as a Selective CB1 Antagonist Confirms Primary Pharmacological Identity

A MeSH (Medical Subject Headings) record explicitly and uniquely classifies this compound as a selective cannabinoid type-1 receptor (CB1) antagonist [1]. The record details its functional role in inhibiting adipocyte proliferation and maturation, improving lipid and glucose metabolism, and regulating food intake, establishing its use in obesity management research. This contrasts with the majority of closely related pyrazole-piperidine analogs, such as those disclosed in patent US20120316380, which are primarily developed as NADPH oxidase inhibitors for inflammatory disorders, a completely different therapeutic area [2].

CB1 antagonist Cannabinoid Obesity MeSH

Scaffold Analysis Links Target Compound to Class of NADPH Oxidase Inhibitors, Expanding Research Utility Beyond Cannabinoid Studies

The core pyrazolo-piperidine scaffold of the target compound is a key structural motif in a distinct class of patented NADPH oxidase inhibitors. Patent US20120316380 explicitly covers pyrazolo piperidine derivatives of Formula (I) for the treatment of NADPH oxidase-related disorders such as inflammatory and cardiovascular diseases [1]. This structural commonality suggests that the target compound, as a member of this scaffold class, may exhibit inhibitory activity against NADPH oxidase enzymes, offering a potential additional mechanistic pathway that is absent in classical CB1 antagonists like rimonabant, which is built on a carboxamide-linked piperidine [2].

NADPH oxidase Inflammation Scaffold Polypharmacology

Optimal Research and Industrial Application Scenarios for 4-Benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine


Investigating Endocannabinoid-Serotonin Crosstalk in Metabolic and Neuropsychiatric Disease Models

This compound is uniquely suited for in vitro and in vivo studies exploring the intersection of CB1 and 5-HT1A receptor pathways. Its potent 5-HT1A binding affinity (pKi 9.18) [1], coupled with its CB1 antagonism [2], enables research into how dual modulation of these systems affects feeding behavior, mood, and cognition. With obesity and depression often being comorbid, a single chemical probe targeting both receptors offers significant experimental advantages over using a combination of selective agents, which introduces dose-ratio and off-target complexities.

Broad-Spectrum Off-Target Profiling and Polypharmacology Screening Campaigns

The compound's validated affinity for both CB1 [2] and 5-HT1A [1] receptors makes it a superior candidate for inclusion in off-target profiling panels. Laboratories aiming to assess the selectivity of lead compounds against key CNS targets can use this molecule to simultaneously evaluate interactions with two major G-protein coupled receptor families. Its performance can be benchmarked against rimonabant, which lacks this 5-HT1A liability , providing a richer dataset for safety and mechanism-of-action studies.

Structure-Activity-Relationship (SAR) Studies on Pyrazole-Piperidine NADPH Oxidase Inhibitors

Given its structural alignment with a patented class of NADPH oxidase inhibitors [3], this compound serves as a valuable comparator in medicinal chemistry campaigns aimed at inflammatory or cardiovascular diseases. Researchers can use it to probe how the 4-benzyl substituent on the piperidine and the 4-propoxy group on the pyrazole influence a shift in selectivity from NADPH oxidase (class-level inference) towards the CB1 and 5-HT1A targets (directly confirmed).

Development of Tailored Analytical Methods for Multi-Target Pyrazole Derivatives

For analytical and quality control laboratories, the distinct structural and pharmacological features of this compound necessitate the development of specific LC-MS and HPLC purity methods. Its unique retention time, mass spectra, and logP (~4.197 [4]) can be utilized to create reference standards, particularly for distinguishing it from commercially common synthetic intermediates like 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid. Procurement ensures method specificity for quantifying this exact compound in experimental samples, which generic standards cannot guarantee.

Quote Request

Request a Quote for 4-benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.